3-Formyl-1H-indole-2-carboxylic acid
Overview
Description
3-Formyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is characterized by the presence of a formyl group at the third position and a carboxylic acid group at the second position on the indole ring system. This structure is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of 3-substituted indoles, including 3-formyl-1H-indole-2-carboxylic acid, can be achieved through a carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction. This reaction involves the use of aldehydes, primary amines, and indoles in water, providing a novel and efficient method for the synthesis of these compounds . Additionally, the transformation of sulfomethyl groups to formyl functions in related indole derivatives has been demonstrated, which could be adapted for the synthesis of 3-formyl-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids, such as 3-formyl-1H-indole-2-carboxylic acid, is characterized by the presence of a carboxyl group. The electronic structure of the carboxyl group has been investigated, revealing resonance between the two oxygen atoms, which contributes to the molecule's stability . The crystal structure of a related compound, indole-3-carboxylic acid, shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are likely to be similar in 3-formyl-1H-indole-2-carboxylic acid.
Chemical Reactions Analysis
Indole carboxylic acids can participate in various chemical reactions due to the reactive sites present on the molecule. The formyl group can undergo further transformations, such as reductive amination or condensation reactions, to yield a wide range of derivatives. The carboxylic acid group also offers a site for reactions such as esterification or amide formation, expanding the chemical versatility of the compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-formyl-1H-indole-2-carboxylic acid are not detailed in the provided papers, the properties of similar indole derivatives can be inferred. These compounds typically exhibit solid-state properties with defined melting points and solubilities influenced by the presence of functional groups. The carboxylic acid group, in particular, can engage in hydrogen bonding, affecting the compound's solubility in water and organic solvents . The formyl group may also influence the compound's reactivity and stability under various conditions.
Scientific Research Applications
Synthesis and Characterization
3-Formyl-1H-indole-2-carboxylic acid and its derivatives are synthesized for various applications in chemical research. For instance, novel 1-phenyl-1H-indole-2-carboxylic acids with various substituents have been prepared, demonstrating the versatility of this compound in synthesis (Unangst, Connor, & Stabler, 1987). Similarly, the synthesis of indole-2-carboxylic acid derivatives has shown significant promise due to their therapeutic applications (Raju et al., 2015).
Applications in Organic Synthesis
These compounds are utilized in various organic synthesis processes. For example, base-mediated carboxylation of unprotected indole derivatives with carbon dioxide has been explored, highlighting the compound's role in innovative synthetic methodologies (Yoo, Capdevila, Du, & Kobayashi, 2012). The carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water for synthesizing 3-substituted indoles is another example of its utility in chemical reactions (Shirakawa & Kobayashi, 2006).
Biological Activity
Indole-2-carboxylic acid derivatives, including 3-Formyl-1H-indole-2-carboxylic acid, have been investigated for their biological activities. Studies have shown that these compounds exhibit significant antibacterial and moderate antifungal activities, making them candidates for further exploration in medicinal chemistry (Raju et al., 2015).
Environmental and Sustainable Chemistry
Research into environmentally friendly synthesis methods has also incorporated these compounds. For example, a catalyst-free, multi-component synthesis of functionalized compounds in water demonstrates the compound's role in sustainable chemistry practices (Ramana et al., 2016).
Safety And Hazards
Future Directions
Indole derivatives, including “3-Formyl-1H-indole-2-carboxylic acid”, have attracted increasing attention in recent years due to their potential therapeutic applications . They are being investigated for their potential in the treatment of various disorders in the human body . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
3-formyl-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDLSPESODVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288945 | |
Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1H-indole-2-carboxylic acid | |
CAS RN |
28737-34-0 | |
Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28737-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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